molecular formula C21H28N2O3S B7718521 N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide

N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide

Cat. No. B7718521
M. Wt: 388.5 g/mol
InChI Key: BXRNYIKEGGHUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly known as DPP4 inhibitor, which is used in the treatment of type 2 diabetes. This compound inhibits the dipeptidyl peptidase-4 (DPP4) enzyme, which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose homeostasis by stimulating insulin secretion and suppressing glucagon secretion. Therefore, the inhibition of DPP4 by this compound leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide involves the inhibition of the N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide enzyme. N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is responsible for the degradation of incretin hormones, which play a crucial role in regulating glucose homeostasis. Inhibition of N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.
Biochemical and Physiological Effects:
N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been shown to have several biochemical and physiological effects. It increases insulin secretion and decreases glucagon secretion, which results in improved glycemic control. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide in lab experiments is its specificity for the N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide enzyme. This compound selectively inhibits N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide without affecting other enzymes, which makes it a valuable tool for studying the role of N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide in glucose homeostasis. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations in lab experiments.

Future Directions

There are several future directions for the research on N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide. One of the areas of research is the development of more potent and selective N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide inhibitors for the treatment of type 2 diabetes. Additionally, there is a need for further investigation into the anti-inflammatory and neuroprotective effects of this compound. Furthermore, the potential use of this compound in the treatment of other diseases, such as cancer and Alzheimer's disease, is an area of interest for future research.

Synthesis Methods

The synthesis of N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide involves the reaction of 4-(N-(1-phenylethyl)sulfamoyl)benzeneboronic acid with N,N-diethyl-3-bromopropionamide in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields the desired compound in good yield and purity.

Scientific Research Applications

N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. Additionally, this compound has been investigated for its potential anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

N,N-diethyl-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-4-23(5-2)21(24)16-13-18-11-14-20(15-12-18)27(25,26)22-17(3)19-9-7-6-8-10-19/h6-12,14-15,17,22H,4-5,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRNYIKEGGHUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide

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